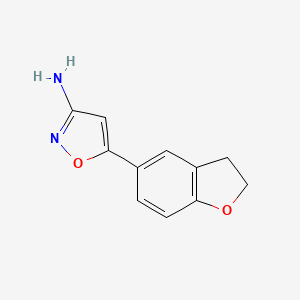![molecular formula C15H13N3O2 B2856851 2-[[(5-Methylpyridin-2-yl)amino]methyl]isoindole-1,3-dione CAS No. 65512-84-7](/img/structure/B2856851.png)
2-[[(5-Methylpyridin-2-yl)amino]methyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons due to their diverse biological activities . They are neutral and hydrophobic, so they can pass through the living membrane in vivo .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves various pathways . A green synthesis technique has been developed for isoindolines/dioxoisoindolines . These compounds were synthesized using simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been determined . For example, the structure of 3-((5-methylpyridin-2-yl)amino)-1-phenylpropan-1-one, a related compound, was determined using crystallography .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives have been investigated for their reactivity . For example, they have been tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, 2-[(5-amino-4-methylpyridin-2-yl)oxy]benzonitrile, a related compound, has a molecular weight of 225.25 .Applications De Recherche Scientifique
Molecular Synthesis and Characterization
The synthesis and characterization of compounds closely related to 2-[[(5-Methylpyridin-2-yl)amino]methyl]isoindole-1,3-dione have been extensively studied. For example, the title compound 2-[(3,5-dimenthylpyrazol-1-yl)methyl]isoindole-1,3-dione was prepared through a reaction involving N-(bromomethyl)phthalimide and 3,5-dimethylpyrazole, showcasing the compound's molecular structure and stabilization through intramolecular interactions (Wang, Jian, & Liu, 2008). This method of synthesis and the observed stabilization mechanisms could be relevant for understanding the properties and potential applications of 2-[[(5-Methylpyridin-2-yl)amino]methyl]isoindole-1,3-dione.
Antioxidant and Antityrosinase Properties
The tyrosinase inhibition potency of phthalimide derivatives, including several 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives, was investigated to identify their potential antioxidant and antityrosinase activities. Notably, one compound demonstrated higher tyrosinase inhibitory activity than the standard control, suggesting applications in cosmetic and pharmaceutical formulations for skin lightening and the treatment of hyperpigmentation disorders (Then et al., 2018).
Molecular Docking Studies
Molecular docking studies have been utilized to explore the binding affinities of phthalimide derivatives towards biological targets. For instance, computational molecular docking was employed to confirm the inhibitory effect of a phthalimide derivative on tyrosinase, revealing that the compound's substituents could significantly influence its binding affinity and efficacy (Then et al., 2018). These studies provide a foundation for understanding how modifications to the molecular structure, such as those in 2-[[(5-Methylpyridin-2-yl)amino]methyl]isoindole-1,3-dione, can affect their biological activity and potential applications.
Anticancer Activity
Synthesis and evaluation of hybrid molecules involving isoindole-1,3-dione structures have shown promising anticancer activities against various human cancer cell lines. The design and synthesis of these molecules, incorporating different functional groups, have led to the identification of compounds with significant inhibitory effects on cancer cell proliferation, underscoring the potential therapeutic applications of isoindole-1,3-dione derivatives in oncology (Kumar et al., 2015).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-[[(5-Methylpyridin-2-yl)amino]methyl]isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system of the brain, which is involved in reward, motivation, and motor control.
Mode of Action
The compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway plays a key role in several neurological processes, including motor control, reward, and certain forms of memory. Changes in this pathway can have significant effects on these processes.
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters . .
Result of Action
Propriétés
IUPAC Name |
2-[[(5-methylpyridin-2-yl)amino]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-6-7-13(16-8-10)17-9-18-14(19)11-4-2-3-5-12(11)15(18)20/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMGZJOLNJZPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(5-Methylpyridin-2-yl)amino]methyl]isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2856769.png)
![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2856770.png)

![1-(2,4-Dichlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2856773.png)
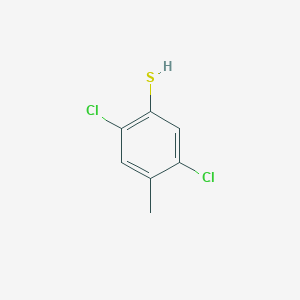
![4-phenyl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1,3-thiazole](/img/structure/B2856780.png)
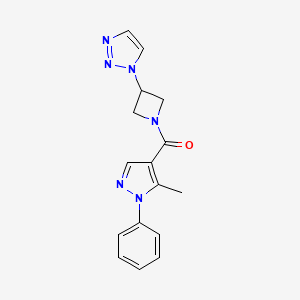
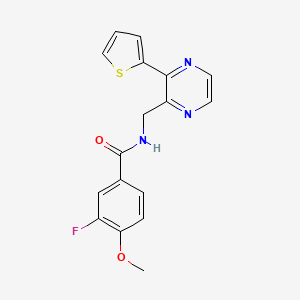
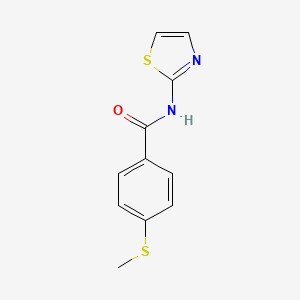
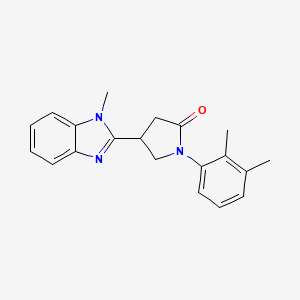
![N-[2-methyl-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]furan-2-carboxamide](/img/structure/B2856785.png)
